N-(2,6-diethylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide
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Overview
Description
N-(2,6-DIETHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIETHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves multiple steps. One common method includes the reaction of 2,6-diethylphenylamine with formic acid to form the corresponding formamide. This intermediate is then reacted with 4-(propan-2-yl)benzaldehyde in the presence of a hydrazine derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIETHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the formamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-(2,6-DIETHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-DIETHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)formamide: Similar structure but with methyl groups instead of ethyl groups.
Formamide, N-(2,6-diethylphenyl): Similar structure but lacks the hydrazinecarbonyl group
Uniqueness
N-(2,6-DIETHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific substitution pattern and the presence of both formamide and hydrazinecarbonyl groups.
Properties
Molecular Formula |
C22H27N3O2 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C22H27N3O2/c1-5-17-8-7-9-18(6-2)20(17)24-21(26)22(27)25-23-14-16-10-12-19(13-11-16)15(3)4/h7-15H,5-6H2,1-4H3,(H,24,26)(H,25,27)/b23-14+ |
InChI Key |
KRXISNABHRNNOU-OEAKJJBVSA-N |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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